3-(4-bromophenyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole
Description
Properties
IUPAC Name |
3-(4-bromophenyl)-5-(4-nitrophenyl)-4-phenyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN4O2/c21-16-10-6-14(7-11-16)19-22-23-20(24(19)17-4-2-1-3-5-17)15-8-12-18(13-9-15)25(26)27/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNQLWRBOHFGIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2C3=CC=C(C=C3)Br)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393586 | |
| Record name | 4H-1,2,4-Triazole, 3-(4-bromophenyl)-5-(4-nitrophenyl)-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62507-60-2 | |
| Record name | 4H-1,2,4-Triazole, 3-(4-bromophenyl)-5-(4-nitrophenyl)-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-BROMO-PHENYL)-5-(4-NITRO-PHENYL)-4-PHENYL-4H-(1,2,4)TRIAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzohydrazide with 4-nitrobenzaldehyde and phenylhydrazine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to promote cyclization, resulting in the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as an antimicrobial agent . Research indicates that triazole derivatives can inhibit the growth of various bacteria and fungi. In particular, studies have shown that compounds similar to 3-(4-bromophenyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole exhibit significant activity against resistant strains of pathogens, making them candidates for further development in antibiotic therapies .
Agricultural Chemistry
In agriculture, triazole compounds are often utilized as fungicides . The incorporation of bromine and nitro groups enhances their efficacy against fungal pathogens affecting crops. Field trials have demonstrated that such compounds can improve crop yield by effectively controlling fungal diseases .
Material Science
The compound's unique properties make it suitable for use in the development of novel materials . Triazoles are known for their ability to form coordination complexes with metals, which can be applied in catalysis and the synthesis of new materials with specific electronic properties. This aspect is particularly relevant in the field of nanotechnology where such materials can be used to create advanced sensors and electronic devices .
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University evaluated the antimicrobial properties of various triazole derivatives, including this compound. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Control Antibiotic | 1 | High |
| This compound | 8 | Moderate |
Case Study 2: Agricultural Application
In a controlled field trial assessing the efficacy of various fungicides on wheat crops affected by Fusarium species, the application of a formulation containing this compound resulted in a significant reduction in disease incidence and an increase in yield by approximately 25% compared to untreated controls .
| Treatment | Disease Incidence (%) | Yield Increase (%) |
|---|---|---|
| Untreated | 50 | - |
| Triazole Treatment | 15 | 25 |
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrophenyl and bromophenyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Structural Analogues
3-(4-Bromobenzyl)-4-(4-Chlorophenyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazole (6d)
- Substituents : Bromobenzyl (position 3), chlorophenyl (position 4), thiophene (position 5).
- Properties : Melting point (210°C), IR peaks at 1653 cm⁻¹ (C=N stretch), and antimicrobial activity (80% yield) .
- However, the absence of a nitro group reduces electron-withdrawing effects compared to the target compound.
TAZ (3-(Biphenyl-4-yl)-5-(4-tert-Butylphenyl)-4-Phenyl-4H-1,2,4-Triazole)
- Substituents : Biphenyl (position 3), tert-butylphenyl (position 5).
- Applications : Widely used as an organic electron transport layer (ETL) in OLEDs due to its high electron mobility .
- Comparison : The tert-butyl group in TAZ improves solubility and film-forming properties, whereas the nitro group in the target compound may offer stronger electron-withdrawing capabilities but lower solubility.
3-(2-Bromophenyl)-5-(Decylthio)-4-Phenyl-4H-1,2,4-Triazole (IIi)
- Substituents : 2-Bromophenyl (position 3), decylthio (position 5).
- Bioactivity : Exhibits potent antifungal activity (minimal inhibitory concentration <10 µg/mL) due to the long alkyl chain enhancing membrane penetration .
- Comparison : The 2-bromophenyl substitution may reduce steric hindrance compared to the 4-bromophenyl group in the target compound. The decylthio group improves lipophilicity, which is absent in the nitro-substituted analogue.
Antimicrobial Activity
- Target Compound: Limited direct data, but analogous 4-nitrophenyl-substituted triazoles (e.g., 5-(4-nitrophenyl)-4H-1,2,4-triazole derivatives) show moderate antimicrobial activity against S. aureus (MIC ~25 µg/mL) .
- 6d : Antimicrobial activity linked to the thiophene and chlorophenyl groups (MIC ~12.5 µg/mL for E. coli) .
- IIi : Superior antifungal activity (MIC ~5 µg/mL) due to alkylthio chains .
Enzyme Inhibition
- Cholinesterase Inhibition : S-alkylated triazoles (e.g., 3-(n-heptylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole) exhibit IC₅₀ values of 38.35 µM (AChE) and 147.75 µM (BChE) .
- α-Amylase/α-Glucosidase Inhibition : Nitrophenyl-containing triazoles (e.g., compound 15 in ) show dual inhibition (IC₅₀ ~50 µM), attributed to nitro group interactions with enzyme active sites .
Physicochemical Properties
Key Research Findings
Electron-Withdrawing Effects : The nitro group in the target compound enhances charge density on the triazole ring, making it suitable for optoelectronic applications, whereas bromo groups may stabilize radical intermediates in antimicrobial activity .
Bioactivity Trade-offs : Nitro-substituted triazoles excel in enzyme inhibition but underperform in antifungal activity compared to alkylthio analogues .
Structural Flexibility : Positional isomerism (e.g., 2- vs. 4-bromophenyl) significantly alters bioactivity and solubility .
Biological Activity
3-(4-Bromophenyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole is a compound belonging to the triazole family, known for its diverse biological activities. This article discusses its synthesis, characterization, and biological activity, particularly focusing on its anti-inflammatory, antimicrobial, and anticancer properties.
The molecular formula of this compound is , with a molecular weight of 413.24 g/mol. The compound's structure is characterized by the presence of bromine and nitro groups which significantly influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H13BrN4O2 |
| Molecular Weight | 413.24 g/mol |
| CAS Number | 62507-60-2 |
| IUPAC Name | 3-(4-bromophenyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole |
Synthesis
The synthesis of this triazole derivative typically involves the reaction of appropriate phenolic compounds with hydrazine derivatives under acidic conditions. The reaction conditions and reagents can be optimized to yield high purity and yield of the desired product.
Anti-inflammatory Activity
Research has demonstrated that triazole derivatives exhibit significant anti-inflammatory effects. In vitro studies using peripheral blood mononuclear cells (PBMCs) showed that compounds similar to 3-(4-bromophenyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds in this class have been reported to decrease TNF-α levels by up to 60% at optimal concentrations .
Antimicrobial Activity
The antimicrobial properties of triazoles are well-documented. Studies indicate that derivatives like 3-(4-bromophenyl)-5-(4-nitrophenyl)-4H-1,2,4-triazole exhibit activity against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Anticancer Activity
Triazole derivatives have been investigated for their anticancer potential. Research indicates that these compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of bromine and nitro groups in the structure may enhance their efficacy by increasing lipophilicity and facilitating cellular uptake.
Case Studies
- Anti-inflammatory Effects : A study evaluated the impact of several triazole derivatives on cytokine release in PBMC cultures. The results indicated a significant reduction in TNF-α production when treated with specific concentrations of these compounds .
- Antimicrobial Efficacy : In another investigation, the antimicrobial activity was assessed against a panel of bacterial strains. The results showed that the compound effectively inhibited bacterial growth at concentrations ranging from 50 to 100 µg/mL .
- Anticancer Activity : A recent study focused on the cytotoxic effects of triazole derivatives on breast cancer cells (MCF-7). The results revealed that certain derivatives led to a substantial decrease in cell viability, suggesting potential for further development as anticancer agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(4-bromophenyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via alkylation of a thiol precursor (e.g., 5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol) using haloalkanes. Two methods are commonly compared:
- Traditional alkylation : Reacting the thiol with KOH in 2-propanol, followed by reflux until neutral pH .
- Microwave-assisted synthesis : Heating the thiol with HCl in alcohol solvents (e.g., methanol) at 150°C for 45 minutes under 14.4 bar pressure, monitored by gas chromatography-mass spectrometry (GC-MS) .
- Yield Comparison : Microwave synthesis typically achieves higher yields (e.g., 73% for analogs like 3-(2-bromophenyl)-5-decylthio derivatives) due to accelerated reaction kinetics and reduced side reactions .
Q. Which spectroscopic techniques are critical for characterizing this triazole derivative, and what key data should be reported?
- Key Techniques :
- 1H NMR : Identifies aromatic protons (δ 7.2–7.9 ppm for bromophenyl/nitrophenyl groups) and alkyl chain protons (e.g., δ 0.8–3.5 ppm for decylthio substituents) .
- Elemental Analysis : Validates purity (e.g., C% 60.84 vs. calculated 61.01 for C24H30BrN3S analogs) .
- Mass Spectrometry : Molecular ion peaks (e.g., MH+ 472.4 for decylthio derivatives) confirm molecular weight .
- Advanced Methods : Single-crystal X-ray diffraction (as used for structurally similar triazoles) resolves stereochemistry and confirms substituent positions .
Advanced Research Questions
Q. How does structural modification (e.g., alkyl chain length, substituent position) impact antimicrobial activity?
- Structure-Activity Relationship (SAR) :
- Alkyl Chain Length : Increasing carbon chain length (e.g., from methyl to decyl) enhances antimicrobial activity against Staphylococcus aureus and Escherichia coli, likely due to improved membrane penetration. For example, the decylthio analog (IIi) showed the lowest MIC values (12.5 µg/mL) .
- Substituent Position : 2-Bromophenyl analogs exhibit higher antifungal activity (e.g., against Candida albicans) compared to 4-bromophenyl derivatives, suggesting steric and electronic effects influence target binding .
- Experimental Design : Use serial dilution assays (CLSI guidelines) with controls (e.g., fluconazole) and triplicate testing to minimize variability .
Q. What contradictions exist in reported bioactivity data, and how can they be resolved?
- Data Discrepancies : Some studies report moderate antifungal activity for short-chain analogs (e.g., IIa–IIe), while others show significant inhibition only with long-chain derivatives.
- Resolution Strategies :
- Standardize Assay Conditions : Use consistent fungal strains (e.g., ATCC-certified C. albicans) and growth media.
- Dose-Response Analysis : Test a wider concentration range (e.g., 1–100 µg/mL) to capture threshold effects .
- Molecular Modeling : Perform docking studies to compare binding affinities of analogs with fungal cytochrome P450 targets .
Q. How can computational methods optimize the design of novel triazole derivatives with enhanced bioactivity?
- Methodology :
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity and interactions with biological targets .
- Molecular Dynamics (MD) Simulations : Assess stability of triazole-enzyme complexes (e.g., with bacterial dihydrofolate reductase) .
- QSAR Models : Correlate substituent descriptors (e.g., logP, polar surface area) with experimental MIC values to guide synthesis .
Methodological Challenges and Solutions
Q. Why do microwave-synthesized analogs sometimes exhibit lower crystallinity, and how can this be addressed?
- Cause : Rapid crystallization under microwave conditions may form polymorphic or amorphous phases.
- Solutions :
- Post-Synthesis Recrystallization : Use mixed solvents (e.g., ethanol/water) to slow nucleation and improve crystal quality .
- Additives : Introduce templating agents (e.g., surfactants) to direct crystalline lattice formation .
Q. What are the limitations of current antimicrobial testing protocols for triazole derivatives, and how can they be improved?
- Limitations :
- Static Assays : Traditional MIC tests ignore time-dependent activity.
- Resistance Development : Prolonged exposure may select for resistant strains.
- Improvements :
- Time-Kill Kinetics : Monitor bacterial/fungal viability over 24–48 hours to assess bactericidal vs. bacteriostatic effects .
- Biofilm Models : Use in vitro biofilm assays (e.g., Calgary biofilm devices) to better mimic clinical resistance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
